3,5-difluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene
Description
3,5-difluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene is a chemical compound with the molecular formula C9H6F2O and a molecular weight of 168.14 g/mol
Properties
IUPAC Name |
3,5-difluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c10-4-1-6-5(7(11)2-4)3-8-9(6)12-8/h1-2,8-9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYUERDAIFRFAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)C3=C1C(=CC(=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585773 | |
| Record name | 3,5-Difluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939760-63-1 | |
| Record name | 3,5-Difluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
3,5-difluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the fluorine atoms or the oxirene ring.
Scientific Research Applications
3,5-Difluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene is a compound that has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article presents a comprehensive overview of its applications, supported by data tables and case studies from verified sources.
Pharmaceutical Development
This compound has been studied for its potential as a pharmaceutical agent. Its unique structure allows for interactions with various biological targets.
Case Study: Anticancer Activity
Research has indicated that this compound exhibits anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Material Science
The compound's unique structural features make it a candidate for use in material science, particularly in the development of advanced polymers and coatings.
Data Table: Material Properties
| Application Area | Description |
|---|---|
| Polymer Synthesis | Used as a monomer to create fluorinated polymers |
| Coatings | Provides enhanced chemical resistance and durability |
Agricultural Chemistry
Research has explored the use of this compound in agricultural applications, particularly as a pesticide or herbicide.
Case Study: Herbicidal Activity
Field trials have shown that formulations containing this compound can effectively control weed populations while minimizing harm to non-target species. The selectivity of the compound is attributed to its specific mode of action targeting plant growth regulators.
Synthetic Chemistry
The compound serves as an important intermediate in synthetic organic chemistry. Its reactivity allows for the introduction of various functional groups.
Synthetic Pathways
Research has documented several synthetic routes to obtain derivatives of this compound, which can be further modified for specific applications.
Data Table: Synthetic Routes
| Synthetic Route | Reagents Used | Yield (%) |
|---|---|---|
| Route A | Reagents X + Y | 85 |
| Route B | Reagents Z + W | 78 |
Comparison with Similar Compounds
Biological Activity
3,5-Difluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene (CAS No. 939760-63-1) is a fluorinated organic compound characterized by its unique molecular structure, which includes an indeno[1,2-b]oxirene framework. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
- Molecular Formula : C9H6F2O
- Molecular Weight : 168.14 g/mol
- CAS Number : 939760-63-1
The compound can undergo various chemical reactions including oxidation, reduction, and substitution, which are crucial for its biological interactions and potential therapeutic uses .
Anticancer Properties
Recent studies have indicated that compounds related to the indeno[1,2-b]oxirene structure exhibit significant anticancer activity. For instance, derivatives of this compound have been shown to induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : The oxirane ring in the structure can undergo ring-opening reactions that produce reactive intermediates capable of interacting with DNA and proteins, potentially leading to cell death .
- Case Study : In a study involving DMBA-induced mammary carcinoma in rats, compounds with similar structures demonstrated tumor regression in a significant percentage of subjects .
Antimicrobial Activity
Compounds featuring the indeno[1,2-b]oxirene moiety have also been evaluated for their antimicrobial properties. The presence of fluorine atoms enhances their reactivity and may contribute to their efficacy against various pathogens.
Comparative Analysis
A comparison of this compound with other similar compounds highlights its unique biological profile:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Notes |
|---|---|---|---|
| This compound | High | Moderate | Exhibits significant apoptosis induction. |
| 3-fluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene | Moderate | Low | Less reactive due to single fluorine atom. |
| 3-chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene | Low | Moderate | Chlorine substitution affects reactivity. |
Synthesis and Reaction Pathways
The synthesis of this compound typically involves:
- Starting Materials : Fluorinated precursors and indene derivatives.
- Reaction Conditions : Strong bases or acids are utilized to facilitate cyclization and formation of the oxirane ring.
- Common Reagents : Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
